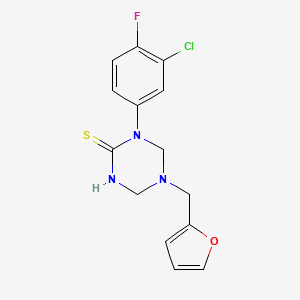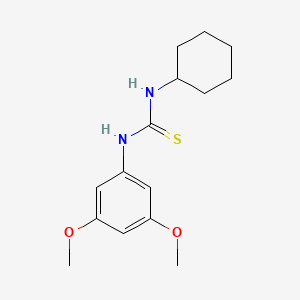
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione, also known as CTFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is its relatively simple synthesis method, making it easily accessible for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to better understand its mechanism of action and optimize its use in the treatment of cancer and other diseases. Finally, investigations into the potential use of this compound as an antimicrobial agent should also be pursued.
Synthesis Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-chloro-4-fluoroaniline with 2-furaldehyde and thiourea in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 327.8 g/mol and a melting point of 240-242°C.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth in vitro. Additionally, this compound has been investigated for its antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c15-12-6-10(3-4-13(12)16)19-9-18(8-17-14(19)21)7-11-2-1-5-20-11/h1-6H,7-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUGAPVNLGFTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)



![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)